Ytterbium(3+);acetate;tetrahydrate

Description

Ytterbium(III) acetate tetrahydrate (chemical formula: C₆H₁₇O₁₀Yb, CAS: 15280-58-7) is a lanthanide coordination compound comprising ytterbium ions (Yb³⁺), acetate ligands, and four water molecules. It is a white crystalline solid with a molecular weight of 422.25 g/mol and a density of 2.09 g/cm³ . This compound is hygroscopic and primarily used in advanced materials synthesis, such as upconversion nanoparticles (UCNPs) for biomedical imaging , perovskite nanocrystals for optoelectronics , and luminescent solar concentrators . Its high purity (≥99.99%) and stability under controlled conditions make it a preferred precursor in research and industrial applications .

Properties

Molecular Formula |

C2H11O6Yb+2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

ytterbium(3+);acetate;tetrahydrate |

InChI |

InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1 |

InChI Key |

JOZIFEABGYWMPQ-UHFFFAOYSA-M |

Canonical SMILES |

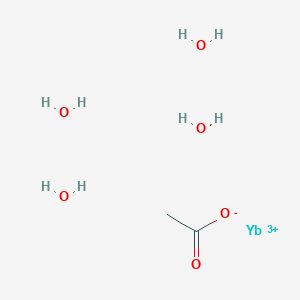

CC(=O)[O-].O.O.O.O.[Yb+3] |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The most common laboratory method for preparing ytterbium(3+) acetate tetrahydrate involves the direct reaction of ytterbium oxide (Yb₂O₃) with glacial acetic acid (CH₃COOH) under controlled heating conditions. The procedure typically follows these steps:

- Dissolution : Ytterbium oxide is added to 50% acetic acid solution and heated under reflux until the oxide completely dissolves, forming a clear solution of ytterbium acetate tetrahydrate.

- Crystallization : The solution is then cooled or allowed to evaporate slowly at room temperature, yielding crystalline Yb(CH₃COO)₃·4H₂O.

- Drying : The hydrated crystals can be dried under vacuum at approximately 90 °C for 6 hours to remove excess moisture and obtain an anhydrous precursor if required.

This method yields a product with high purity suitable for further chemical applications.

Industrial-Scale Production

Industrial production mirrors the laboratory synthesis but on a larger scale with additional controls to ensure product consistency and purity:

- Starting Material : High-purity ytterbium oxide is used.

- Reaction Conditions : The oxide is reacted with acetic acid under controlled temperature and agitation to ensure complete conversion.

- Isolation : The resulting ytterbium acetate tetrahydrate is isolated by crystallization and filtration.

- Quality Assurance : Analytical techniques such as X-ray diffraction (XRD) and elemental analysis confirm the product's identity and purity.

Alternative Synthetic Routes

A related synthetic approach involves the fluorolytic sol-gel process, where ytterbium oxide is dissolved in acetic acid and water under reflux to form ytterbium acetate tetrahydrate, which then serves as a precursor for further transformations such as the formation of ytterbium fluoride via sol-gel chemistry.

Reaction Conditions and Parameters

| Parameter | Description / Value |

|---|---|

| Starting Material | Ytterbium oxide (Yb₂O₃), 99.9% purity |

| Solvent | Glacial acetic acid (100% or 50% aqueous) |

| Temperature | Reflux conditions (~80–90 °C) |

| Reaction Time | Until complete dissolution (varies, ~1–3 h) |

| Drying Conditions | Vacuum drying at 90 °C for 6 hours |

| Product Form | White crystalline tetrahydrate |

Purification and Characterization

- Purification : After synthesis, the solution is filtered to remove any undissolved residues. Slow evaporation or cooling promotes crystallization of the tetrahydrate.

- Drying : Vacuum drying removes excess water without decomposing the acetate complex.

- Characterization : The compound is characterized by X-ray diffraction (XRD) to confirm crystal structure, thermogravimetric analysis (TGA) to assess hydration state, and elemental analysis to verify composition.

Chemical Behavior Relevant to Preparation

Redox Properties

Ytterbium(3+) acetate can undergo reduction to Yb(2+) under specific conditions, such as in ethanol-dioxane-acetic acid mixtures with magnesium powder as a reducing agent. This reaction is relevant for modifying ytterbium oxidation states in situ during synthesis or application.

Ligand Substitution

The acetate ligands are labile and can be substituted by stronger acids (e.g., HCl) or polydentate ligands (e.g., EDTA), which affects the coordination environment and can be exploited to tailor the compound for specific applications.

Comparative Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct reaction of Yb₂O₃ with acetic acid (lab scale) | Simple, uses readily available reagents | High purity, straightforward | Requires heating and controlled drying |

| Industrial scale synthesis | Scaled-up version of lab method with quality controls | Consistent product quality | Requires specialized equipment |

| Fluorolytic sol-gel precursor synthesis | Produces ytterbium acetate as precursor for further materials | Enables advanced material synthesis | More complex, requires additional reagents |

Research Findings and Advances

- Upconversion Materials : Ytterbium(3+) acetate tetrahydrate is a precursor for upconversion luminescent materials used in bioimaging and security applications. Yb doping enhances photon conversion efficiency significantly.

- Catalysis : The compound acts as a Lewis acid catalyst in organic transformations such as methoxycarbonylation of isophorondiamine, with hydration state influencing catalytic activity.

- Biocompatibility : Studies indicate low cytotoxicity, supporting its use in biomedical imaging and sensing.

Summary Table of Key Properties

| Property | Value / Description |

|---|---|

| Chemical Formula | Yb(CH₃COO)₃·4H₂O |

| Molecular Weight | 425.26 g/mol |

| Appearance | White or colorless crystalline solid |

| Solubility | Soluble in water |

| Hydration State | Tetrahydrate (4 water molecules) |

| CAS Number | 15280-58-7 |

| Synthesis Route | Yb₂O₃ + Acetic acid, reflux, crystallization |

| Drying Conditions | Vacuum drying at 90 °C for 6 h |

Chemical Reactions Analysis

Types of Reactions

Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.

Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .

Scientific Research Applications

Ytterbium(3+);acetate;tetrahydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ytterbium(III) acetate tetrahydrate with other lanthanide acetates and transition metal acetates:

Key Observations :

- Hydration States : Ytterbium(III) acetate tetrahydrate and terbium(III) acetate tetrahydrate share similar hydration structures, while yttrium and erbium acetates often exist as variable hydrates .

- Density : Ytterbium(III) acetate tetrahydrate (2.09 g/cm³) is denser than cobalt(II) acetate tetrahydrate (1.705 g/cm³) due to the higher atomic weight of Yb³⁺ .

- Thermal Stability : Lanthanide acetates decompose at lower temperatures (~200–300°C) compared to transition metal acetates like cobalt (~140°C), releasing acetic acid and forming oxides .

Reactivity and Functional Performance

Comparison with Non-Lanthanide Acetates

- Cobalt(II) acetate tetrahydrate is used in industrial catalysis (e.g., oxidation reactions) but lacks the optical properties of lanthanide acetates .

- Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is more hygroscopic and water-soluble than the acetate, making it less stable in moisture-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.